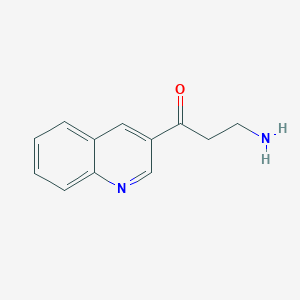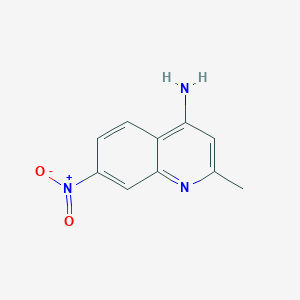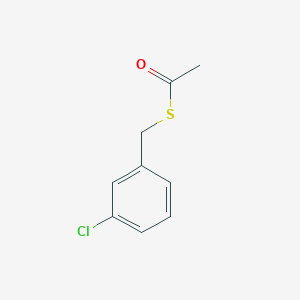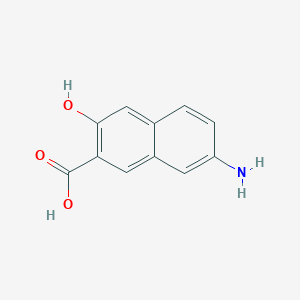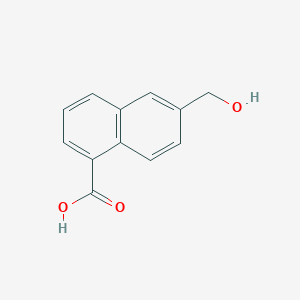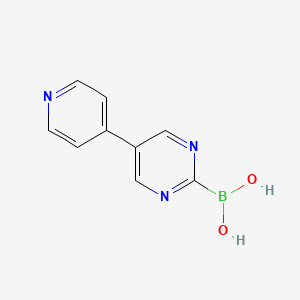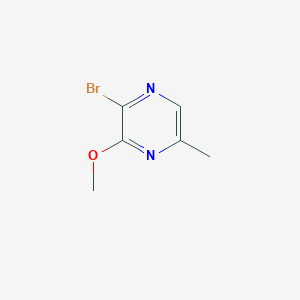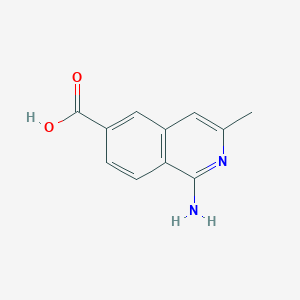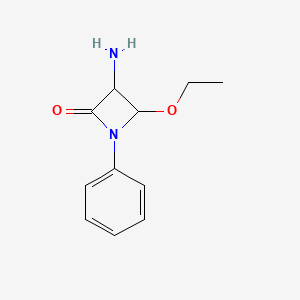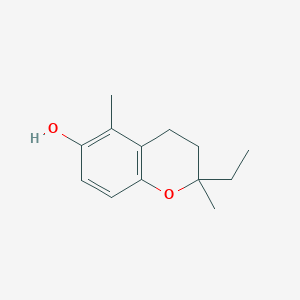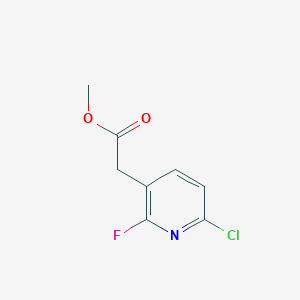
Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate typically involves the esterification of 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Products with different substituents on the pyridine ring.
Oxidation: 2-(6-chloro-2-fluoropyridin-3-yl)acetic acid.
Reduction: 2-(6-chloro-2-fluoropyridin-3-yl)ethanol.
科学研究应用
Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
- Methyl 2-(6-fluoropyridin-2-yl)acetate
- Methyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate
- (6-Chloro-2-fluoropyridin-3-yl)methanol
Comparison: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity compared to its analogs
属性
分子式 |
C8H7ClFNO2 |
|---|---|
分子量 |
203.60 g/mol |
IUPAC 名称 |
methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7(12)4-5-2-3-6(9)11-8(5)10/h2-3H,4H2,1H3 |
InChI 键 |
QBIDVKAYPJAKBJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(N=C(C=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


